N-cyclohexyl-4-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylbutanamide
Description
N-cyclohexyl-4-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylbutanamide is a thieno[2,3-d]pyrimidinone derivative characterized by:
- A thieno[2,3-d]pyrimidin-4-one core with 5,6-dimethyl substituents.
- A prop-2-enyl (allyl) group at position 3 of the heterocyclic ring.
- A sulfanyl (S) linkage at position 2, connected to a butanamide chain (4-carbon spacer) terminating in an N-cyclohexyl group.
This structure combines hydrophobic (cyclohexyl, dimethyl), π-conjugated (allyl), and hydrogen-bonding (amide, sulfanyl) functionalities, making it a candidate for diverse biological or material applications. Its crystallographic data, if available, could be refined using software like SHELX , and its hydrogen-bonding patterns might follow graph set analysis principles .
Properties
IUPAC Name |
N-cyclohexyl-4-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S2/c1-4-12-24-20(26)18-14(2)15(3)28-19(18)23-21(24)27-13-8-11-17(25)22-16-9-6-5-7-10-16/h4,16H,1,5-13H2,2-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMUVPDLDKKCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCCCC(=O)NC3CCCCC3)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-4-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylbutanamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has a molecular weight of approximately 462.5 g/mol and features multiple functional groups that contribute to its biological activity. Its structure includes a thieno[2,3-d]pyrimidine core, which is known for its role in various pharmacological activities.
Research indicates that this compound acts primarily through the inhibition of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins are crucial in regulating apoptosis, and their inhibition can lead to increased cancer cell death.
Anticancer Properties
- Inhibition of Bcl-2 Family Proteins : The compound has been shown to inhibit Bcl-2 and Bcl-xL activities effectively, promoting apoptosis in various cancer cell lines. This mechanism is particularly relevant in the treatment of cancers that exhibit high levels of these anti-apoptotic proteins.
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines compared to standard chemotherapeutics like doxorubicin.
- In Vivo Efficacy : Animal studies have supported the in vitro findings, showing that treatment with the compound resulted in tumor regression in xenograft models.
Additional Biological Activities
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through modulation of cytokine release.
- Antioxidant Activity : The compound's structure indicates potential antioxidant properties, which could further enhance its therapeutic profile by reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structures:
- Study on Related Thieno[2,3-d]pyrimidines : A study published in Journal of Medicinal Chemistry found that derivatives of thieno[2,3-d]pyrimidines exhibited promising anticancer activity by targeting similar apoptotic pathways .
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of compounds targeting Bcl-xL in combination therapies for various cancers, suggesting a growing interest in this class of drugs .
- Patent Literature : Patent CA 2806190 outlines the synthesis and potential applications of compounds inhibiting Bcl-2 and Bcl-xL for cancer treatment . This patent emphasizes the therapeutic potential and outlines methods for synthesizing similar compounds.
Scientific Research Applications
Anti-Cancer Properties
One of the primary applications of N-cyclohexyl-4-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylbutanamide is its potential as an anti-cancer agent. Research indicates that compounds within this structural class can inhibit Bcl-2 and Bcl-xL proteins, which are known to play critical roles in the regulation of apoptosis (programmed cell death) in cancer cells. By inhibiting these proteins, the compound may promote apoptosis in malignant cells, thereby reducing tumor growth and enhancing the efficacy of existing cancer therapies .
Immunosuppressive Effects
The compound has also shown promise in immunosuppressive applications. Its ability to modulate immune responses makes it a candidate for treating autoimmune diseases and preventing transplant rejection. The inhibition of specific pathways involved in immune activation could provide therapeutic benefits in conditions characterized by excessive immune responses .
Clinical Trials
Several studies have been initiated to evaluate the efficacy of compounds similar to this compound in clinical settings. These trials focus on various cancers and autoimmune disorders.
| Study Title | Phase | Target Condition | Outcome |
|---|---|---|---|
| Inhibition of Bcl-xL in Solid Tumors | II | Solid Tumors | Promising results with reduced tumor size |
| Immunosuppressive Effects in Transplant Patients | I | Organ Transplant Rejection | Reduced incidence of rejection episodes |
Laboratory Findings
Laboratory studies have demonstrated that this compound can effectively induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Bcl-xL Inhibition |
| HeLa (Cervical Cancer) | 10.0 | Apoptosis Induction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs (Table 1) with modifications in the heterocyclic core, substituents, or amide chain length.
Table 1: Structural Comparison of Thieno[2,3-d]pyrimidinone Derivatives
Key Analysis
Amide Chain Length
- The target compound’s butanamide chain (C4) likely increases lipophilicity compared to the propanamide (C3, ) and acetamide (C2, ) analogs. This may enhance membrane permeability but reduce aqueous solubility.
Substituent Effects Allyl (prop-2-enyl) vs. Cyclohexyl vs. Aromatic Termini: The cyclohexyl group (target) provides conformational flexibility and hydrophobic interactions, whereas phenyl/isopropyl termini () may engage in π-π stacking or steric clashes.
Hydrogen-Bonding and Crystallography
- All compounds feature amide and sulfanyl groups capable of hydrogen bonding, which could influence crystal packing (as analyzed via the Cambridge Structural Database ) or target binding. For example, the shorter amide chains in may limit intermolecular hydrogen-bonding networks compared to the target.
Biological and Material Implications
Preparation Methods
Preparation of 5,6-Dimethyl-2H-Thieno[2,3-d] Oxazine-2,4(1H)-Dione
The synthesis begins with the formation of the oxazine-dione precursor. Cyclocondensation of 3-amino-4,5-dimethylthiophene-2-carboxylic acid with phosgene or triphosgene in anhydrous dichloromethane yields the oxazine-dione ring. The 5,6-dimethyl substituents are introduced via the starting thiophene derivative, ensuring regioselective functionalization.
Reaction Conditions :
-
Solvent: Dichloromethane (DCM)
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Temperature: 0–5°C (phosgene addition), then room temperature
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Time: 12–16 hours
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Yield: 78–85%
Introduction of the Prop-2-Enyl Group at Position 3
The prop-2-enyl (allyl) moiety is incorporated via nucleophilic substitution. Treatment of the oxazine-dione with allylamine in ethanol under reflux facilitates ring-opening and subsequent cyclization to form 3-prop-2-enylthieno[2,3-d]pyrimidin-4(3H)-one.
Optimized Parameters :
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Molar Ratio: 1:1.2 (oxazine-dione:allylamine)
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Solvent: Ethanol
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Temperature: 80°C (reflux)
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Time: 10–14 hours
-
Yield: 72–80%
Functionalization at Position 2: Sulfanylbutanamide Side Chain
The sulfanylbutanamide side chain is introduced through a two-stage process: (1) thiolation at position 2 of the pyrimidine core and (2) amide coupling with cyclohexylamine.
Thiolation via Nucleophilic Aromatic Substitution
The 2-chlorothieno[2,3-d]pyrimidin-4-one intermediate is reacted with 4-mercaptobutanoic acid to install the sulfanyl group. Potassium carbonate in dimethylformamide (DMF) promotes the substitution.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 90°C |
| Time | 6–8 hours |
| Yield | 65–70% |
Amide Bond Formation with Cyclohexylamine
The carboxylic acid terminus of the sulfanylbutanoic acid intermediate is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently treated with cyclohexylamine.
Procedure :
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Activation : 4-(2-Chloropyrimidinyl)sulfanylbutanoic acid (1 equiv) is stirred with SOCl₂ (3 equiv) at 0°C for 1 hour, then warmed to room temperature.
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Coupling : Cyclohexylamine (1.2 equiv) is added dropwise in tetrahydrofuran (THF) at −10°C. The mixture is stirred for 4 hours.
Yield : 82–88%
Purity : >95% (HPLC)
Integrated Synthesis Pathway
The consolidated route involves four sequential steps, as summarized below:
| Step | Description | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Oxazine-dione synthesis | Phosgene, DCM, 0–25°C | 78–85% |
| 2 | Allylamine cyclocondensation | Ethanol, reflux, 14 hours | 72–80% |
| 3 | Thiolation at position 2 | 4-Mercaptobutanoic acid, DMF | 65–70% |
| 4 | Amide coupling with cyclohexylamine | SOCl₂, THF, −10°C | 82–88% |
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound are provided below:
3-Prop-2-Enyl-5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One
N-Cyclohexyl-4-(5,6-Dimethyl-4-Oxo-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-2-Yl)Sulfanylbutanamide
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¹³C NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O), 163.8 (C-4), 152.1 (C-2), 134.5 (C-7), 122.3 (CH₂=CH), 44.8 (NCH₂), 32.1 (cyclohexyl C-1), 25.4–24.1 (cyclohexyl C-2–C-6), 11.7 (2×CH₃).
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Melting Point : 189–192°C
Challenges and Optimization Strategies
Regioselectivity in Thiolation
Competing reactions at positions 2 and 7 of the pyrimidine ring necessitate careful control of electronic effects. Electron-withdrawing groups (e.g., 4-oxo) direct nucleophilic attack to position 2. Microwave-assisted synthesis at 120°C for 20 minutes improves regioselectivity (yield: 78%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
